4-{5-[2-(ethylthio)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
Description
Properties
IUPAC Name |
5-(2-ethylsulfanylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-2-20-13-6-4-3-5-12(13)15-17-14(18-19-15)11-7-9-16-10-8-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCRBNNYPDEHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The preparation of ML007 Analog involves synthetic routes that include the use of specific reagents and reaction conditions. The compound is synthesized through a series of chemical reactions that ensure the precise targeting of M1 and M4 muscarinic receptor subtypes. Industrial production methods involve scaling up these synthetic routes to produce the compound in larger quantities while maintaining its purity and efficacy .
Chemical Reactions Analysis
ML007 Analog undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Properties
Compounds containing oxadiazole and pyridine structures have been recognized for their significant antibacterial , antifungal , and anticancer properties. Preliminary studies indicate that 4-{5-[2-(ethylthio)phenyl]-1,2,4-oxadiazol-3-yl}pyridine may exhibit similar pharmacological effects due to its structural characteristics.
Antioxidant Activity
Research has shown that derivatives of oxadiazole possess notable antioxidant properties. A theoretical study using Density Functional Theory (DFT) indicated that structural modifications could enhance these activities significantly. The findings suggest that electron-donating groups can improve the compound's ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases like cancer and cardiovascular disorders .
Cytotoxicity Studies
Cytotoxicity assays performed on related compounds have demonstrated promising results against various cancer cell lines. For instance, related oxadiazole derivatives have shown effective inhibition of tumor growth in vitro, indicating potential applications in cancer therapy .
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its pharmacodynamics and pharmacokinetics. Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific enzymes or receptors.
- Mechanism of Action Studies : Investigating how the compound exerts its biological effects at the molecular level.
These studies are critical for determining therapeutic potential and guiding further development.
Mechanism of Action
ML007 Analog exerts its effects by targeting M1 and M4 muscarinic receptor subtypes. These receptors are involved in regulating neural circuits that are important in psychosis and cognition. By activating these receptors, ML007 Analog helps to modulate the activity of these neural circuits, thereby improving symptoms associated with disorders such as schizophrenia .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Physicochemical Properties
- Lipophilicity : The ethylthio group confers a calculated logP of ~2.5 (estimated via analogy), intermediate between ethoxy (logP ~2.0) and dichloro (logP ~3.5) analogs. This balance may optimize blood-brain barrier penetration or tissue distribution .
- Solubility : Ethylthio’s moderate polarity likely results in lower aqueous solubility compared to methoxy derivatives but higher than halogenated analogs .
Biological Activity
The compound 4-{5-[2-(ethylthio)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities. The synthesis methods and structure-activity relationships (SAR) will also be discussed.
Synthesis and Characterization
The synthesis of oxadiazole derivatives often involves various methods such as cyclization reactions, which can be optimized using ultrasound-assisted techniques for higher yields and efficiency. For instance, the synthesis of similar oxadiazole compounds has been reported to achieve yields between 75% and 89% through innovative methods like sonication .
Anticancer Activity
Several studies have demonstrated the anticancer potential of oxadiazole derivatives. For example, a related compound with a similar structure was tested against HepG2 liver cancer cells using the MTT assay. The results indicated significant cytotoxicity with an IC50 value of 13.004 µg/mL for the most potent derivative . The structure-activity relationship revealed that electron-donating groups significantly enhance anticancer activity, suggesting that modifications to the aryl ring can lead to improved efficacy.
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| 6d | 13.004 | High |
| 6b | 20.000 | Moderate |
| 6e | 28.399 | Low |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Compounds containing the oxadiazole scaffold have shown promising results against various bacterial strains. For instance, a study on related oxadiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria . The presence of substituents like ethylthio groups in the structure may enhance the interaction with microbial targets.
Antioxidant Activity
Antioxidant properties are another important aspect of oxadiazole derivatives. Compounds featuring the oxadiazole moiety have been evaluated for their ability to scavenge free radicals using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Some derivatives exhibited radical scavenging activities comparable to well-known antioxidants like ascorbic acid . The introduction of specific substituents can significantly influence antioxidant efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the chemical structure of oxadiazole derivatives can lead to varied biological activities. Electron-donating groups enhance anticancer properties, while specific alkyl or aryl substitutions improve antimicrobial and antioxidant activities. For example, compounds with ortho or para substitutions on the phenyl ring generally exhibit higher biological activity due to better electronic distribution and steric effects .
Case Studies
- Anticancer Study : In a recent study, several oxadiazole derivatives were synthesized and screened for their anticancer activity against HepG2 cell lines. The most active compound showed promising results with an IC50 value indicating effective cell proliferation inhibition .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial potential of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications led to enhanced antibacterial properties .
Q & A
What synthetic methodologies are commonly employed for the preparation of 4-{5-[2-(ethylthio)phenyl]-1,2,4-oxadiazol-3-yl}pyridine, and how are intermediates characterized?
Basic Research Question
The synthesis typically involves cyclization reactions of thioamide precursors or coupling of pre-formed oxadiazole and pyridine moieties. For example, oxadiazole formation can be achieved via condensation of amidoximes with activated carboxylic acid derivatives under acidic conditions. Reaction optimization often includes PEG-400 as a solvent and acetic acid as a catalyst, with heating at 70–80°C for 2–3 hours . Key intermediates (e.g., thiosemicarbazides) are characterized using TLC for reaction monitoring, IR spectroscopy (C=N stretch at ~1618 cm⁻¹, C-S-C at ~1327 cm⁻¹), and NMR (proton assignments for aromatic and aliphatic groups). Elemental analysis validates purity (>99%) .
How can spectroscopic data resolve structural ambiguities in this compound, particularly regarding tautomeric forms or regiochemistry?
Basic Research Question
1H NMR is critical for distinguishing tautomers. For instance, enolic SH protons in thiosemicarbazide derivatives appear as singlets at ~11.8 ppm, while tautomeric NH protons resonate at ~9.7 ppm . 13C NMR confirms oxadiazole ring formation (e.g., carbonyl carbons at ~178 ppm) and pyridine connectivity. IR corroborates functional groups, such as C-O-C stretches (~1074 cm⁻¹) in oxadiazole rings. Discrepancies in spectral data across derivatives (e.g., shifts due to electron-withdrawing substituents) must be analyzed in context of substituent effects .
What computational strategies are effective in predicting the biological activity and binding modes of this compound?
Advanced Research Question
Molecular docking and density functional theory (DFT) calculations can predict interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes). For oxadiazole derivatives, docking studies often prioritize the oxadiazole ring’s electron-deficient nature and pyridine’s hydrogen-bonding capacity. ADMET predictions (e.g., via SwissADME) assess pharmacokinetic properties, focusing on logP values (<3.5) and polar surface area (<140 Ų) to optimize bioavailability . Validation against experimental IC₅₀ values is critical to refine computational models.
How do electronic and steric effects of substituents influence reaction yields and stability during synthesis?
Advanced Research Question
Electron-withdrawing groups (e.g., nitro, chloro) on phenyl rings enhance oxadiazole cyclization efficiency by stabilizing transition states, yielding 84–89% in derivatives . Steric hindrance from bulky substituents (e.g., 4-tert-butylphenyl) may reduce yields by impeding nucleophilic attack. Stability studies under varying pH and temperature conditions (e.g., via HPLC-UV) reveal degradation pathways, such as hydrolysis of the oxadiazole ring in acidic media. Reaction optimization may require inert atmospheres or low-temperature recrystallization to mitigate decomposition .
What crystallographic techniques validate the molecular geometry of this compound, and how does conformation impact its reactivity?
Advanced Research Question
Single-crystal X-ray diffraction confirms bond lengths (e.g., N-O bonds ~1.36 Å in oxadiazole) and dihedral angles between aromatic rings. For example, a pyridine-oxadiazole dihedral angle of <30° suggests π-π stacking potential in biological targets . Conformational flexibility (e.g., rotation around the ethylthio group) influences solubility and intermolecular interactions. Comparative studies with analogues (e.g., chlorophenyl derivatives) highlight how substituent positioning modulates crystal packing and melting points .
How can discrepancies in spectroscopic or biological data across studies be systematically addressed?
Advanced Research Question
Contradictions in NMR shifts or bioactivity (e.g., varying IC₅₀ values) often arise from differences in solvent polarity, pH, or impurity profiles. Standardized protocols (e.g., DMSO-d₆ for NMR, fixed assay temperatures) reduce variability. For biological data, orthogonal assays (e.g., MIC vs. resazurin microplate) validate activity. Meta-analyses of substituent effects (e.g., para-nitro vs. meta-chloro) clarify structure-activity relationships (SAR) .
What strategies optimize the scalability of synthetic routes for this compound while maintaining purity?
Advanced Research Question
Flow chemistry enables continuous synthesis of intermediates (e.g., amidoximes) with precise temperature control, reducing side products. Green solvents (e.g., ethanol/water mixtures) improve sustainability without compromising yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (aqueous acetic acid) ensures >98% purity. Process analytical technology (PAT) tools, such as in-line IR, monitor reaction progression in real time .
How does the ethylthio substituent modulate electronic properties compared to methylthio or phenylthio analogues?
Advanced Research Question
The ethylthio group’s intermediate electron-donating strength (vs. stronger donating by methylthio) balances lipophilicity and metabolic stability. Hammett σ values quantify substituent effects: ethylthio (σ ~0.15) slightly enhances oxadiazole electrophilicity, favoring nucleophilic reactions. Comparative HPLC logk’ studies show ethylthio derivatives exhibit higher membrane permeability than phenylthio analogues due to reduced molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
